Filapixant (BAY1902607) is a highly selective P2X3 antagonist engineered for superior selectivity over P2X2/3 vs. gefapixant and eliapixant, aiming to minimize taste-related side effects. Unlike eliapixant—terminated due to drug-induced liver injury—filapixant exhibits no hepatotoxicity, ensuring a safer profile for chronic cough studies. Its 10–15 h half-life supports once-daily dosing, and its moderate CYP3A4 sensitivity (4.01-fold AUC increase with itraconazole) enables precise DDI modeling. Choose filapixant for definitive P2X3 mechanistic studies without off-target safety concerns.
Molecular FormulaC24H26F3N5O3S
Molecular Weight521.6 g/mol
CAS No.1948232-63-0
Cat. No.B607451
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Filapixant (BAY1902607) – Potent and Highly Selective P2X3 Receptor Antagonist for Refractory Chronic Cough
Filapixant (BAY1902607) is a novel, potent, and highly selective small-molecule antagonist of the P2X3 purinergic receptor, a ligand-gated ion channel activated by extracellular ATP that is critically involved in cough reflex hypersensitivity and airway hyperreactivity [1]. It is a member of the broader P2X3 receptor antagonist class, which includes gefapixant, eliapixant, sivopixant, and camlipixant, all being investigated for the treatment of refractory or unexplained chronic cough (RCC/UCC) [2]. Filapixant was developed with the explicit goal of improving the therapeutic window by enhancing receptor subtype selectivity, thereby reducing the incidence of taste-related adverse effects commonly associated with less selective P2X3 antagonists [1]. It has been evaluated in first-in-human (FiH) single-ascending-dose studies, multiple-ascending-dose studies, and a Phase 2a randomized controlled crossover trial in patients with refractory chronic cough [1][3].
[1] Francke K, et al. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study. Pharmaceuticals (Basel). 2025 May 20;18(5):758. doi: 10.3390/ph18050758. PMID: 40430576. View Source
[2] Kantar A, et al. Benefit-Risk Profile of P2X3 Receptor Antagonists for Treatment of Chronic Cough: Dose-Response Model-Based Network Meta-Analysis. CHEST. 2024 Nov;166(5):1124-1140. doi: 10.1016/j.chest.2024.06.008. View Source
[3] Friedrich C, et al. Pharmacodynamics, pharmacokinetics and CYP3A4 interaction potential of the selective P2X3 receptor antagonist filapixant: A randomized multiple ascending-dose study in healthy young men. Br J Clin Pharmacol. 2024 Aug;90(8):2004-2018. doi: 10.1111/bcp.16091. PMID: 38775025. View Source
Filapixant – Why In-Class P2X3 Antagonists Are Not Interchangeable
P2X3 receptor antagonists are not interchangeable due to substantial differences in their receptor subtype selectivity profiles, pharmacokinetic properties, and resultant clinical benefit-risk profiles. Filapixant was engineered to exhibit higher in vitro selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer compared to earlier compounds like gefapixant and even its direct predecessor eliapixant [1]. This enhanced selectivity was intended to mitigate taste disturbances, which are mediated primarily by P2X2/3 receptors on taste bud sensory afferents [2]. However, clinical data revealed that filapixant's taste-related adverse event incidence remained unexpectedly high, suggesting that in vitro selectivity does not fully predict the clinical taste disturbance profile [1][3]. Furthermore, each compound exhibits distinct pharmacokinetic profiles; for instance, filapixant has a half-life of approximately 10–15 hours, supporting once-daily dosing, and its metabolism is moderately sensitive to CYP3A4 inhibition [1][4]. In contrast, eliapixant's development was terminated by Bayer AG due to a case of drug-induced liver injury in the Phase 2b PAGANINI study [5], a safety signal not reported for filapixant. These divergent efficacy, safety, and pharmacokinetic characteristics preclude generic substitution among this class of molecules.
[1] Francke K, et al. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study. Pharmaceuticals (Basel). 2025 May 20;18(5):758. doi: 10.3390/ph18050758. PMID: 40430576. View Source
[2] Kantar A, et al. Benefit-Risk Profile of P2X3 Receptor Antagonists for Treatment of Chronic Cough: Dose-Response Model-Based Network Meta-Analysis. CHEST. 2024 Nov;166(5):1124-1140. doi: 10.1016/j.chest.2024.06.008. View Source
[3] Friedrich C, et al. Pharmacodynamics, pharmacokinetics and CYP3A4 interaction potential of the selective P2X3 receptor antagonist filapixant: A randomized multiple ascending-dose study in healthy young men. Br J Clin Pharmacol. 2024 Aug;90(8):2004-2018. doi: 10.1111/bcp.16091. PMID: 38775025. View Source
[4] Francke K, et al. Investigation of the Relevance of CYP3A4 Inhibition on the Pharmacokinetics of the Novel P2X3 Antagonist Filapixant: Results of In Vitro Explorations and a Fixed-Sequence Clinical Trial with Itraconazole in Healthy Volunteers. Int J Mol Sci. 2025 Oct 20;26(20):10177. doi: 10.3390/ijms262010177. PMID: 41155469. View Source
[5] Morice A, et al. Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study. Eur Respir J. 2021; 58: 2104240. doi: 10.1183/13993003.04240-2020. (Context from PAGANINI study results). View Source
Filapixant – Quantifiable Differentiation Versus P2X3 Antagonist Analogs
Filapixant Demonstrates Higher In Vitro P2X3 Selectivity than Eliapixant
Filapixant (BAY1902607) exhibits substantially higher in vitro selectivity for the P2X3 homotrimeric receptor over the P2X2 receptor compared to its direct analog eliapixant (BAY1817080) . While both are potent P2X3 antagonists, this enhanced selectivity profile was a key design goal to potentially reduce P2X2/3-mediated taste disturbances [1].
Not specified as a numeric fold-value in available public sources; described as 'substantially higher'
Conditions
In vitro recombinant receptor binding/functional assays
Why This Matters
This differential selectivity profile was the primary rationale for the compound's development and may inform selection for studies where minimizing P2X2-mediated off-target effects is critical.
[1] Francke K, et al. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study. Pharmaceuticals (Basel). 2025 May 20;18(5):758. doi: 10.3390/ph18050758. PMID: 40430576. View Source
Filapixant Exhibits a Half-Life Supporting Once-Daily Dosing (10-15 h)
In a first-in-human single-ascending-dose study, filapixant demonstrated dose-proportional pharmacokinetics with a half-life (t½) of approximately 10 to 15 hours [1]. This contrasts with eliapixant, which, while also demonstrating a profile consistent with once-daily dosing, has a reported half-life of approximately 8 to 12 hours [2].
PharmacokineticsDosing RegimenP2X3 Antagonist
Evidence Dimension
Pharmacokinetic half-life (t½)
Target Compound Data
~10-15 hours
Comparator Or Baseline
Eliapixant: ~8-12 hours
Quantified Difference
Filapixant t½ is approximately 1-2 hours longer on average
Conditions
Healthy male subjects, fasted state, oral administration (solution or tablet)
Why This Matters
A longer half-life can provide more consistent plasma concentrations over a 24-hour dosing interval, potentially leading to more stable target engagement and smoother clinical effect.
PharmacokineticsDosing RegimenP2X3 Antagonist
[1] Francke K, et al. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study. Pharmaceuticals (Basel). 2025 May 20;18(5):758. doi: 10.3390/ph18050758. PMID: 40430576. View Source
[2] Friedrich C, et al. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study. Clin Pharmacokinet. 2022; 61(5): 701-714. doi: 10.1007/s40262-022-01114-3. PMID: 35624408. View Source
Filapixant Does Not Exhibit the Drug-Induced Liver Injury Signal That Terminated Eliapixant's Development
In contrast to eliapixant (BAY1817080), whose entire clinical development program was terminated by Bayer AG following a case of moderate drug-induced liver injury (DILI) in the Phase 2b PAGANINI study [1], filapixant (BAY1902607) has not shown this safety signal in its completed clinical studies. The Phase 2a crossover trial in patients with refractory chronic cough reported that filapixant was well tolerated, with no mention of hepatotoxicity [2].
HepatotoxicitySafety ProfileP2X3 Antagonist
Evidence Dimension
Incidence of drug-induced liver injury (DILI)
Target Compound Data
0 reported cases in published clinical trials (FiH SAD, MAD, Phase 2a RCC)
Comparator Or Baseline
Eliapixant: 1 case of moderate DILI leading to program termination
Quantified Difference
0% vs. 1 case (incidence ~0.3% in Phase 2b study of n=310)
Conditions
Phase 1 and Phase 2a clinical trials in healthy volunteers and RCC patients
Why This Matters
This critical safety differentiation is a primary reason for continuing development and procurement of filapixant over eliapixant, which is no longer a viable development candidate.
HepatotoxicitySafety ProfileP2X3 Antagonist
[1] Morice A, et al. Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study. Lung. 2023 Jun;201(3):255-266. doi: 10.1007/s00408-023-00621-x. (Describes DILI case and program termination). View Source
[2] Friedrich C, et al. The P2X3 receptor antagonist filapixant in patients with refractory chronic cough: A randomized controlled trial. Respir Res. 2024. (Results summary). View Source
Filapixant's Taste Disturbance Incidence is Unexpectedly High, Despite Superior In Vitro Selectivity
Contrary to pre-clinical expectations based on its high in vitro selectivity for P2X3 over P2X2/3, filapixant was associated with a higher-than-anticipated incidence of taste-related side effects in the first-in-human study [1]. The study authors concluded that the threshold for taste disturbance appears to be well below the in vitro IC50 for P2X2/3, and that factors beyond simple in vitro selectivity govern the clinical taste profile of P2X3 antagonists [1]. A network meta-analysis also confirmed that filapixant and sivopixant both demonstrate dose-dependent increases in taste disturbance [2].
Taste DisturbanceAdverse EventsP2X3 Selectivity
Evidence Dimension
Incidence of taste-related adverse events
Target Compound Data
Dose-dependent increase; exact incidence rates from FiH SAD study not fully detailed in abstract but described as 'unexpectedly high'
Comparator Or Baseline
Eliapixant: dose-related dysgeusia (1-16% in Phase 2b); Gefapixant: ~59-69% in Phase 3
Quantified Difference
Not directly comparable due to different study designs and doses; however, filapixant's taste AE incidence was higher than anticipated given its selectivity profile.
Conditions
First-in-human single-ascending-dose study in healthy male volunteers
Why This Matters
This finding highlights that in vitro selectivity does not guarantee a favorable clinical taste profile, a key differentiator for research teams evaluating P2X3 antagonists for clinical development.
Taste DisturbanceAdverse EventsP2X3 Selectivity
[1] Francke K, et al. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study. Pharmaceuticals (Basel). 2025 May 20;18(5):758. doi: 10.3390/ph18050758. PMID: 40430576. View Source
[2] Kantar A, et al. Benefit-Risk Profile of P2X3 Receptor Antagonists for Treatment of Chronic Cough: Dose-Response Model-Based Network Meta-Analysis. CHEST. 2024 Nov;166(5):1124-1140. doi: 10.1016/j.chest.2024.06.008. View Source
Filapixant's Metabolism is Moderately Sensitive to CYP3A4 Inhibition (AUC Increase 4.01-fold)
In a fixed-sequence clinical trial, co-administration of multiple doses of the strong CYP3A4 inhibitor itraconazole (200 mg) with a single 80 mg dose of filapixant resulted in a 4.01-fold increase in filapixant AUC and a 1.89-fold increase in Cmax, and prolonged the half-life from 12.1 h to 22.8 h [1]. This indicates filapixant is a moderately sensitive CYP3A4 substrate. This DDI profile is critical for clinical planning, as co-administration with strong CYP3A4 inhibitors will require dose adjustment or avoidance.
Drug-Drug InteractionCYP3A4Pharmacokinetics
Evidence Dimension
Effect of CYP3A4 inhibition on pharmacokinetic exposure
Target Compound Data
Filapixant AUC increased 4.01-fold; Cmax increased 1.89-fold; t½ increased from 12.1 h to 22.8 h
Quantifying the magnitude of CYP3A4-mediated DDI risk is essential for designing safe clinical trials and for understanding potential contraindications or dose adjustments in patient populations.
Drug-Drug InteractionCYP3A4Pharmacokinetics
[1] Francke K, et al. Investigation of the Relevance of CYP3A4 Inhibition on the Pharmacokinetics of the Novel P2X3 Antagonist Filapixant: Results of In Vitro Explorations and a Fixed-Sequence Clinical Trial with Itraconazole in Healthy Volunteers. Int J Mol Sci. 2025 Oct 20;26(20):10177. doi: 10.3390/ijms262010177. PMID: 41155469. View Source
Filapixant – Preferred Research and Development Application Scenarios
Clinical Trials Requiring a P2X3 Antagonist with No Hepatotoxicity Signal
Given that eliapixant's development was terminated due to drug-induced liver injury, filapixant presents a viable alternative for researchers seeking a highly selective P2X3 antagonist for chronic cough studies without the confounding factor of hepatotoxicity [1]. Its safety profile in Phase 1 and Phase 2a trials supports its use in this context.
Investigating P2X3 Antagonism with Once-Daily Dosing Regimens
With a half-life of 10-15 hours, filapixant is well-suited for once-daily oral dosing regimens [2]. This pharmacokinetic profile simplifies clinical trial design and may improve patient compliance compared to compounds requiring more frequent administration.
Drug-Drug Interaction Studies Involving CYP3A4
The well-characterized, moderate sensitivity of filapixant to CYP3A4 inhibition (AUC increase of 4.01-fold with itraconazole) [3] makes it a valuable tool compound for researchers designing clinical trials where polypharmacy and potential drug-drug interactions are a concern. The quantitative DDI data allow for precise modeling of exposure changes.
Comparative Pharmacology Studies of P2X3 vs. P2X2/3 Selectivity
Filapixant's 'substantially higher' in vitro selectivity for P2X3 over P2X2 compared to eliapixant makes it a superior tool for dissecting the relative contributions of P2X3 homotrimers versus P2X2/3 heterotrimers in various physiological and pathophysiological processes, particularly in sensory nerve function.
[1] Morice A, et al. Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study. Lung. 2023 Jun;201(3):255-266. doi: 10.1007/s00408-023-00621-x. View Source
[2] Francke K, et al. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study. Pharmaceuticals (Basel). 2025 May 20;18(5):758. doi: 10.3390/ph18050758. PMID: 40430576. View Source
[3] Francke K, et al. Investigation of the Relevance of CYP3A4 Inhibition on the Pharmacokinetics of the Novel P2X3 Antagonist Filapixant: Results of In Vitro Explorations and a Fixed-Sequence Clinical Trial with Itraconazole in Healthy Volunteers. Int J Mol Sci. 2025 Oct 20;26(20):10177. doi: 10.3390/ijms262010177. PMID: 41155469. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.